Cas no 201935-41-3 (2-chloro-5-methoxybenzene-1-sulfonyl chloride)
2-chloro-5-methoxybenzene-1-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
-
- 2-Cyano-5-methoxybenzene-1-sulfonyl chloride
- 2-chloro-5-methoxybenzene-1-sulfonyl chloride
- 2-chloro-5-methoxybenzenesulfonyl chloride
- 2-CYANO-5-METHOXYPHENYLSULFONYL CHLORIDE
- AK-94360
- ANW-52878
- BD231701
- CTK8B6165
- KB-230284
- 2-chloro-5-methoxybenzene-1-sulfonylchloride
- DB-330161
- 2-chloro-5-methoxyphenylsulfonyl chloride
- MEAYPBQBXNTXBT-UHFFFAOYSA-N
- DTXSID30942262
- CS-0092662
- EN300-75330
- BIA93541
- Benzenesulfonyl chloride, 2-chloro-5-methoxy-
- J-508857
- 201935-41-3
- BS-13857
- MFCD12026184
- SY022568
- 2-Chloro-5-methoxy-benzenesulfonyl chloride
- SCHEMBL289253
- AKOS010898822
- PB41727
-
- MDL: MFCD12026184
- Inchi: 1S/C7H6Cl2O3S/c1-12-5-2-3-6(8)7(4-5)13(9,10)11/h2-4H,1H3
- InChI Key: MEAYPBQBXNTXBT-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(C=C1S(=O)(=O)Cl)OC
Computed Properties
- Exact Mass: 230.976
- Monoisotopic Mass: 230.976
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 339
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 75.5A^2
- XLogP3: 2.5
2-chloro-5-methoxybenzene-1-sulfonyl chloride Pricemore >>
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| Fluorochem | 037970-1g |
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| Fluorochem | 037970-5g |
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| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FD02779-10g |
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201935-41-3 | 95+% | 1g |
£132.00 | 2025-02-19 | |
| Apollo Scientific | OR346567-5g |
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| Chemenu | CM294356-1g |
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$1029 | 2022-06-12 |
2-chloro-5-methoxybenzene-1-sulfonyl chloride Suppliers
2-chloro-5-methoxybenzene-1-sulfonyl chloride Related Literature
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
Additional information on 2-chloro-5-methoxybenzene-1-sulfonyl chloride
Professional Introduction to 2-chloro-5-methoxybenzene-1-sulfonyl chloride (CAS No. 201935-41-3)
2-chloro-5-methoxybenzene-1-sulfonyl chloride, identified by its Chemical Abstracts Service (CAS) number 201935-41-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly in the development of novel therapeutic agents. Its unique structural features, combining a chloro substituent, a methoxy group, and a sulfonyl chloride functionality, make it a versatile building block for medicinal chemists.
The sulfonyl chloride moiety in 2-chloro-5-methoxybenzene-1-sulfonyl chloride is particularly noteworthy due to its reactivity in forming sulfonamides, which are widely recognized for their pharmacological properties. Sulfonamides have been extensively studied and utilized in the treatment of bacterial infections, diabetes, and other metabolic disorders. The presence of both the chloro and methoxy groups enhances the compound's utility in further functionalization, allowing for the construction of more complex molecular architectures.
In recent years, there has been a surge in research focused on developing new sulfonamide derivatives with improved pharmacokinetic profiles and reduced side effects. The compound 2-chloro-5-methoxybenzene-1-sulfonyl chloride has emerged as a key intermediate in these efforts. For instance, studies have demonstrated its role in synthesizing sulfonamides that exhibit potent inhibitory activity against various enzymes and receptors implicated in human diseases. These findings highlight the importance of this compound in drug discovery pipelines.
One of the most compelling aspects of 2-chloro-5-methoxybenzene-1-sulfonyl chloride is its ability to undergo nucleophilic substitution reactions, particularly with amines to form sulfonamides. This reaction is fundamental in medicinal chemistry, as sulfonamides are among the most successful classes of drugs ever developed. The chloro group facilitates these reactions by serving as a leaving group, while the methoxy group can influence electronic properties and metabolic stability. Such characteristics make this compound an invaluable asset for synthetic chemists.
Recent advancements in computational chemistry have further enhanced the understanding of how 2-chloro-5-methoxybenzene-1-sulfonyl chloride behaves in different reaction conditions. Molecular modeling studies have revealed insights into its interactions with biological targets, providing a rational basis for designing more effective sulfonamide-based drugs. These computational approaches are increasingly being integrated into drug discovery workflows to accelerate the identification of lead compounds.
The pharmaceutical industry has also shown interest in 2-chloro-5-methoxybenzene-1-sulfonyl chloride for its potential applications in developing antiviral and anticancer agents. Sulfonamide derivatives have demonstrated efficacy against various viral enzymes and cancer-related proteins. For example, researchers have explored its use in creating inhibitors targeting proteases involved in viral replication or kinases overexpressed in tumor cells. Such applications underscore the broad utility of this intermediate.
In addition to its pharmaceutical applications, 2-chloro-5-methoxybenzene-1-sulfonyl chloride finds utility in materials science and agrochemical research. Its structural motifs can be incorporated into polymers or ligands for metal complexes, contributing to innovations in catalysis and material properties. Furthermore, sulfonamide-based compounds are being investigated as potential pesticides due to their bioactivity against pests while maintaining environmental safety.
The synthesis of 2-chloro-5-methoxybenzene-1-sulfonyl chloride itself is an area of active research, with chemists exploring more efficient and sustainable methods. Green chemistry principles are being applied to develop processes that minimize waste and reduce energy consumption. For instance, catalytic methods that employ transition metals or organocatalysts have been reported to improve yields and selectivity during its preparation.
Future directions in the study of 2-chloro-5-methoxybenzene-1-sulfonyl chloride may include exploring its role in drug delivery systems. Nanotechnology-based approaches could enhance the bioavailability or targeted delivery of sulfonamide drugs derived from this intermediate. Such innovations could lead to more effective treatments with fewer side effects.
In conclusion, 2-chloro-5-methoxybenzene-1-sulfonyl chloride (CAS No. 201935-41-3) is a multifaceted compound with significant implications across multiple scientific disciplines. Its structural features make it an indispensable tool for synthesizing biologically active molecules, particularly sulfonamides with therapeutic potential. As research continues to uncover new applications and synthetic strategies, this compound is poised to remain at the forefront of chemical innovation.
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